molecular formula C7H16S B156451 Isobutyl propyl sulfide CAS No. 1741-84-0

Isobutyl propyl sulfide

Cat. No.: B156451
CAS No.: 1741-84-0
M. Wt: 132.27 g/mol
InChI Key: YZCUJPLKGSDCFP-UHFFFAOYSA-N
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Description

Isobutyl propyl sulfide is an organic compound with the molecular formula C7H16S. It is a sulfide derivative where a propyl group is bonded to an isobutyl group through a sulfur atom.

Scientific Research Applications

Isobutyl propyl sulfide has several applications in scientific research:

Safety and Hazards

The safety data sheet for Isobutyl propyl sulfide indicates that it is harmful if swallowed . It is recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl propyl sulfide can be synthesized through the reaction of isobutyl alcohol with propyl mercaptan in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired sulfide product .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where isobutyl alcohol and propyl mercaptan are combined with a suitable acid catalyst. The reaction mixture is heated to the required temperature, and the product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Isobutyl propyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of isobutyl propyl sulfide involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions and other electrophilic centers, facilitating its role in catalytic processes and biochemical reactions. The pathways involved include the formation of sulfoxides and sulfones through oxidation, as well as the formation of thiols through reduction .

Comparison with Similar Compounds

Uniqueness: Isobutyl propyl sulfide is unique due to its specific combination of isobutyl and propyl groups bonded through a sulfur atom. This unique structure imparts distinct chemical properties and reactivity compared to other similar sulfide compounds .

Properties

IUPAC Name

2-methyl-1-propylsulfanylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16S/c1-4-5-8-6-7(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCUJPLKGSDCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60169763
Record name Propyl 2-methylpropylsulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1741-84-0
Record name Propyl 2-methylpropylsulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001741840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isobutyl propyl sulfide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159032
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propyl 2-methylpropylsulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOBUTYL PROPYL SULFIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYL-1-(PROPYLSULFANYL)PROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS4ULH6YL9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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